molecular formula C12H14N4O B7507894 N,N-dimethyl-4-(1,2,4-triazol-1-ylmethyl)benzamide

N,N-dimethyl-4-(1,2,4-triazol-1-ylmethyl)benzamide

Cat. No. B7507894
M. Wt: 230.27 g/mol
InChI Key: MOWPBBGCZVFLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(1,2,4-triazol-1-ylmethyl)benzamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. DMF is a white crystalline powder that is soluble in water and organic solvents. It has been widely used as a reagent in organic synthesis and as a ligand in coordination chemistry. In recent years, DMF has also been explored for its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of DMF is not well understood. However, it is believed to interact with metal ions through coordination bonds, leading to a change in its electronic properties. This change in properties is responsible for the observed fluorescence changes.
Biochemical and Physiological Effects
DMF has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its biochemical and physiological effects have not been extensively studied. Some studies have suggested that DMF may have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMF is its high selectivity for certain metal ions, which makes it a useful tool for the detection of metal ions in complex biological and environmental samples. It is also relatively easy to synthesize and purify. However, its fluorescence properties can be affected by factors such as pH and temperature, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of DMF in scientific research. One area of interest is the development of more sensitive and selective sensors for the detection of metal ions. DMF could also be explored for its potential applications in imaging and diagnosis of diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMF and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of DMF involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzoic acid with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or column chromatography. The reaction scheme is shown below:

Scientific Research Applications

DMF has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. DMF has been shown to selectively bind to certain metal ions such as copper and zinc, leading to a change in its fluorescence properties. This property has been exploited for the development of sensors for the detection of metal ions in biological and environmental samples.

properties

IUPAC Name

N,N-dimethyl-4-(1,2,4-triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(2)12(17)11-5-3-10(4-6-11)7-16-9-13-8-14-16/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPBBGCZVFLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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